Cas no 1256466-18-8 (Ethyl 2,3-difluoro-4-methylphenylacetate)

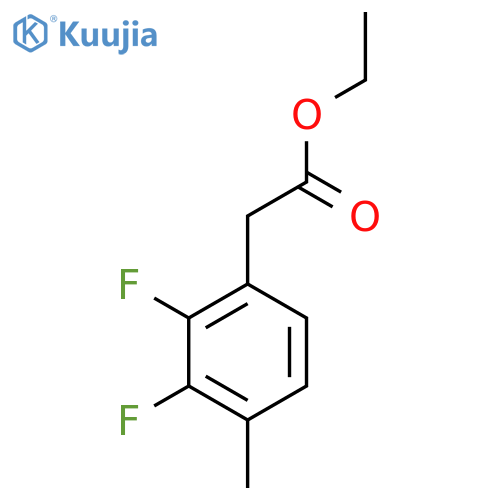

1256466-18-8 structure

商品名:Ethyl 2,3-difluoro-4-methylphenylacetate

CAS番号:1256466-18-8

MF:C11H12F2O2

メガワット:214.208590507507

CID:5001345

Ethyl 2,3-difluoro-4-methylphenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2,3-difluoro-4-methylphenylacetate

- (2,3-Difluoro-4-methylphenyl)acetic acid ethyl ester

-

- インチ: 1S/C11H12F2O2/c1-3-15-9(14)6-8-5-4-7(2)10(12)11(8)13/h4-5H,3,6H2,1-2H3

- InChIKey: FQHILLNFISZUDE-UHFFFAOYSA-N

- ほほえんだ: FC1C(=C(C)C=CC=1CC(=O)OCC)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 221

- トポロジー分子極性表面積: 26.3

- 疎水性パラメータ計算基準値(XlogP): 2.6

Ethyl 2,3-difluoro-4-methylphenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010014611-250mg |

Ethyl 2,3-difluoro-4-methylphenylacetate |

1256466-18-8 | 97% | 250mg |

$489.60 | 2023-09-03 | |

| Alichem | A010014611-1g |

Ethyl 2,3-difluoro-4-methylphenylacetate |

1256466-18-8 | 97% | 1g |

$1579.40 | 2023-09-03 | |

| Alichem | A010014611-500mg |

Ethyl 2,3-difluoro-4-methylphenylacetate |

1256466-18-8 | 97% | 500mg |

$806.85 | 2023-09-03 |

Ethyl 2,3-difluoro-4-methylphenylacetate 関連文献

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

1256466-18-8 (Ethyl 2,3-difluoro-4-methylphenylacetate) 関連製品

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 57707-64-9(2-azidoacetonitrile)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 13769-43-2(potassium metavanadate)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量